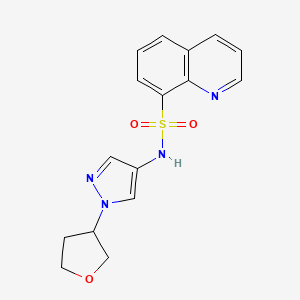

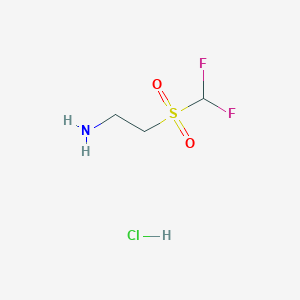

![molecular formula C6H11ClFN B2916288 1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2490432-81-8](/img/structure/B2916288.png)

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride, also known as RTI-55, is a chemical compound that belongs to the class of phenyltropanes. It is a synthetic analog of cocaine and is known to have a high affinity for the dopamine transporter. Due to its structural similarity to cocaine, RTI-55 has been extensively studied in scientific research for its potential as a drug abuse treatment and as a tool for investigating the mechanisms of cocaine addiction.

Scientific Research Applications

Radiosynthesis for PET Imaging

Researchers have developed novel epibatidine-based radioligands, such as [18F]F2PhEP, for PET imaging of nAChRs. These radioligands show high affinity and selectivity towards α4β2 nAChRs, important for studying various neurological conditions. The synthesis processes involve complex organic reactions, highlighting the utility of 1-Fluoro-3-azabicyclo[4.1.0]heptane derivatives in creating functional imaging agents with potential for clinical applications (Roger et al., 2006).

Nicotinic Acetylcholine Receptor Studies

The discovery of compounds like (-)-7-methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane illustrates the scientific interest in developing nAChR antagonists for neuroimaging. These compounds have demonstrated high binding affinity and selectivity, as well as favorable brain kinetics in PET imaging, which are crucial for advancing our understanding of nAChR-related pathologies and therapy responses (Gao et al., 2008).

Synthetic Methodology and Chemical Reactivity

The synthesis and reactivity of chiral, nonracemic 1-azabicyclo[4.1.0]heptanes have been explored, showcasing the potential of these compounds in creating diverse molecular architectures. Such studies contribute to the field of synthetic organic chemistry by providing new methods for constructing complex molecules, which could have implications in drug development and other areas of chemical research (Hodgkinson et al., 1998).

properties

IUPAC Name |

1-fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-6-3-5(6)1-2-8-4-6;/h5,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDSLVVMSFWORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2(C1C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-azabicyclo[4.1.0]heptane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

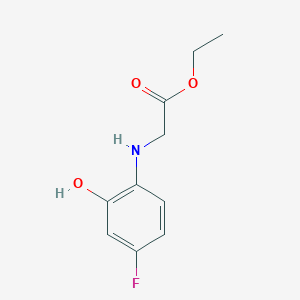

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

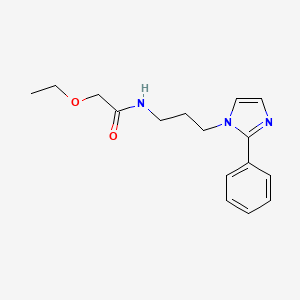

![7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2916211.png)

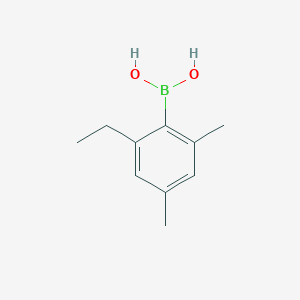

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)

![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2916224.png)